Cas no 17551-52-9 (6-chloro-2-methylpyrimidin-4-ol)

6-chloro-2-methylpyrimidin-4-ol Propiedades químicas y físicas
Nombre e identificación
-
- 6-Chloro-2-methylpyrimidin-4(1H)-one
- 4(1H)-Pyrimidinone,6-chloro-2-methyl-
- 6-chloro-2-methyl-1H-pyrimidin-4-one
- 6-Chloro-2-methyl-4-pyrimidinol
- 6-Chloro-4-hydroxy-2-methylpyrimidine
- 2-Methyl-4-chlor-6-hydroxy-pyrimidin
- 2-methyl-4-hydroxy-6-chloropyrimidine
- 4-Chloro-6-hydroxy-2-methylpyrimidine
- 6-Chlor-4-hydroxy-2-methyl-pyrimidin
- 6-chloro-2-methyl-3H-pyrimidin-4-one
- 6-chloro-2-methylpyrimidin-4-ol
- chloromethylpyrimidinol
- 6-Chloro-2-methylpyrimidin-4(1H)
- 6-chloro-2-methylpyrimidin-4(3H)-one
- 6-chloro-2-methylpyrimidin-4-ol(WX192145)
- 4(1H)-Pyrimidinone, 6-chloro-2-methyl- (9CI)
- 4(1H)-Pyrimidinone, 6-chloro-2-methyl-
- 6-Chloro-4-hydroxy-2-MethylpyriMidine, 97%
- NSC165654
- 4(3H)-Pyrimidinone, 6-chloro-2-methyl-
- QNANRGHPXMUJQC-UHFFFAOYSA-N
- STL554956
- SBB086367
- 4-Pyrimidinol, 6-chloro-2-methyl-
- BBL101160
- 6-chloro-2-meth
- MFCD00030773
- SCHEMBL1671480
- 6-Chloro-2-methylpyrimidin-4-ol, AldrichCPR
- 6-chloro-2-methyl-4(3H)-pyrimidinone
- SCHEMBL18689667
- CS-0042408
- EN300-103634
- DTXSID00304414
- SB55552
- SY104238
- A1-00106
- FT-0681211
- A881569
- AP-501/43400472
- J-518533
- W18545
- MB-0715
- 4(1H)-Pyrimidinone,6-chloro-2-methyl-(9CI)
- 17551-52-9
- 6-chloro-2-methyl-4(3h)-pyrimidone
- 4-chloro-2-methyl-1H-pyrimidin-6-one
- AKOS005073570
- NSC-165654
- DB-065105
-
- MDL: MFCD00030773
- Renchi: 1S/C5H5ClN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
- Clave inchi: QNANRGHPXMUJQC-UHFFFAOYSA-N
- Sonrisas: ClC1=C([H])C(N([H])C(C([H])([H])[H])=N1)=O
Atributos calculados
- Calidad precisa: 144.00900
- Masa isotópica única: 144.009
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 207
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 41.5
- Xlogp3: 0.1
Propiedades experimentales
- Denso: 1.45
- Punto de fusión: 233-236°
- Punto de ebullición: 205.4°Cat760mmHg
- Punto de inflamación: 78°C
- índice de refracción: 1.608
- PSA: 46.01000
- Logp: 1.14400
6-chloro-2-methylpyrimidin-4-ol Información de Seguridad
- Código de categoría de peligro: 22
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
6-chloro-2-methylpyrimidin-4-ol Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-chloro-2-methylpyrimidin-4-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM166294-25g |
6-Chloro-2-methyl-4-pyrimidinol |
17551-52-9 | 97% | 25g |
$581 | 2023-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22491-10 G |
6-chloro-2-methylpyrimidin-4-ol |
17551-52-9 | 97% | 10g |
¥ 1,584.00 | 2022-10-13 | |
TRC | C370905-2.5g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | 2.5g |
$ 253.00 | 2023-04-18 | ||
Enamine | EN300-103634-0.25g |
6-chloro-2-methylpyrimidin-4-ol |
17551-52-9 | 95% | 0.25g |
$28.0 | 2023-10-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048051-5g |
6-Chloro-4-hydroxy-2-methylpyrimidine |
17551-52-9 | >95% | 5g |
3039.0CNY | 2021-07-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22491-1 G |
6-chloro-2-methylpyrimidin-4-ol |
17551-52-9 | 97% | 1g |
¥ 316.00 | 2022-10-13 | |
Apollo Scientific | OR110379-1g |
4-Chloro-6-hydroxy-2-methylpyrimidine |
17551-52-9 | 1g |
£95.00 | 2024-05-25 | ||
Chemenu | CM166294-5g |
6-Chloro-2-methyl-4-pyrimidinol |
17551-52-9 | 97% | 5g |
$182 | 2023-02-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22491-1 G |
6-chloro-2-methylpyrimidin-4-ol |
17551-52-9 | 95% | 1g |
¥ 580.00 | 2021-05-07 | |
Matrix Scientific | 048051-5g |
6-Chloro-2-methyl-4-pyrimidinol, >95% |
17551-52-9 | >95% | 5g |
$187.00 | 2023-09-06 |
6-chloro-2-methylpyrimidin-4-ol Literatura relevante
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
17551-52-9 (6-chloro-2-methylpyrimidin-4-ol) Productos relacionados
- 2758003-86-8(3-amino-N-cyclopropyl-N-methylpropanamide hydrochloride)
- 1806002-64-1(Ethyl 2-chloro-4-(difluoromethyl)-3-hydroxypyridine-5-acetate)
- 2228147-15-5(2-chloro-6-methyl-3-(2-methylbut-3-yn-2-yl)pyridine)
- 56704-28-0(1-(4,5-dimethyl-3-pyridinyl)-Ethanone)
- 2229530-25-8(2-[2-(Difluoromethoxy)-3-methylphenyl]-2-methylpropan-1-amine)
- 2137477-27-9(2-amino-3-(4,5-dibromo-2-propyl-1H-imidazol-1-yl)propanoic acid)
- 954596-78-2(2-(4-chlorobenzamido)-N-(2,6-difluorophenyl)methyl-1,3-thiazole-4-carboxamide)
- 1020994-68-6(2-(3-ethynylphenyl)amino-1-(pyrrolidin-1-yl)ethan-1-one)
- 862807-68-9(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide)
- 355382-50-2(2-(4-Fluorophenyl)-N-(3-methoxybenzyl)ethanamine)
